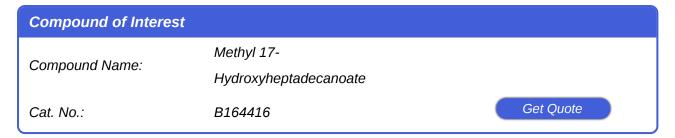


Spectral Analysis of Methyl 17-Hydroxyheptadecanoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, MS, and IR) for **Methyl 17-Hydroxyheptadecanoate** (C18H36O3, CAS: 94036-00-7).[1] Due to the limited public availability of experimental spectra for this specific compound, this guide presents a combination of located mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on established principles and spectral data from analogous long-chain hydroxy fatty acid methyl esters.

Mass Spectrometry (MS)

The mass spectrum for **Methyl 17-Hydroxyheptadecanoate** is available within the "Lipids Mass Spectral Database" compiled by Professor L. Mondello.[2][3] This database is a comprehensive collection of lipid and lipid-like molecules intended for peak assignment in complex mixtures.[3]

Table 1: Mass Spectrometry Data for Methyl 17-Hydroxyheptadecanoate



Property	Value
Molecular Formula	C18H36O3
Molecular Weight	300.48 g/mol
Ionization Mode	Electron Ionization (EI)
Key Fragment (m/z)	Data not publicly available
Molecular Ion (M+)	Data not publicly available
Database Reference	Lipids Mass Spectral Database[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectra in the reference database were acquired using a Shimadzu GCMS-QP2010 gas chromatograph-mass spectrometer.[3][4] A general protocol for the analysis of fatty acid methyl esters (FAMEs) using this type of instrumentation is as follows:

- Sample Preparation: The sample of Methyl 17-Hydroxyheptadecanoate would be dissolved in an appropriate solvent, such as hexane or chloroform, to a concentration suitable for GC-MS analysis.
- Gas Chromatography:
 - Injector: Split/splitless injector.
 - Column: A capillary column suitable for FAME analysis, such as a SLB-5MS (5% diphenyl/95% dimethyl polysiloxane) or a Supelcowax-10 (polyethylene glycol) column (e.g., 30 m x 0.25 mm ID x 0.25 μm film thickness).[3][4]
 - Carrier Gas: Helium at a constant linear velocity.
 - Oven Temperature Program: A temperature gradient is used to separate the components
 of the sample. A typical program might start at a lower temperature and ramp up to a
 higher temperature to elute the compound of interest.



- · Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at 70 eV.[4]
 - Analyzer: Quadrupole mass analyzer.
 - Scan Range: A typical scan range for this molecule would be from m/z 40 to 500 to ensure detection of the molecular ion and key fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR spectra for **Methyl 17-Hydroxyheptadecanoate** are not readily available in the public domain. However, the expected chemical shifts can be reliably predicted based on the known spectral features of long-chain fatty acid methyl esters and ω -hydroxy fatty acids.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the methyl ester, the hydroxymethyl group, and the long methylene chain.

Table 2: Predicted ¹H NMR Spectral Data for **Methyl 17-Hydroxyheptadecanoate**



Chemical Shift (δ, ppm)	Multiplicity	Assignment
~ 3.67	Singlet	-OCH₃ (Methyl ester)
~ 3.64	Triplet	CH ₂ -OH (Methylene adjacent to hydroxyl)
~ 2.30	Triplet	CH ₂ -COO- (Methylene α to carbonyl)
~ 1.62	Multiplet	-CH ₂ -CH ₂ -COO- (Methylene β to carbonyl)
~ 1.56	Multiplet	-CH ₂ -CH ₂ -OH (Methylene β to hydroxyl)
~ 1.25	Broad Singlet	-(CH2)n- (Bulk methylene chain)
(variable)	Singlet (broad)	-OH (Hydroxyl proton, exchangeable)

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for **Methyl 17-Hydroxyheptadecanoate**

Chemical Shift (δ, ppm)	Assignment	
~ 174	C=O (Ester carbonyl)	
~ 63	CH2-OH (Carbon adjacent to hydroxyl)	
~ 51	-OCH₃ (Methyl ester)	
~ 34	CH ₂ -COO- (Carbon α to carbonyl)	
~ 32-33	CH ₂ -CH ₂ -OH (Carbon β to hydroxyl)	
~ 29-30	-(CH ₂)n- (Bulk methylene chain)	
~ 25	-CH ₂ -CH ₂ -COO- (Carbon β to carbonyl)	



Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of a long-chain ester like **Methyl 17-Hydroxyheptadecanoate** is as follows:

- Sample Preparation: 5-25 mg of the compound for ¹H NMR, or 25-100 mg for ¹³C NMR, is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- ¹H NMR Acquisition:
 - A standard single-pulse experiment is performed.
 - Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
- ¹³C NMR Acquisition:
 - A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.
 - A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 17-Hydroxyheptadecanoate** will be dominated by absorptions corresponding to the hydroxyl, carbonyl, and C-H bonds.

Table 4: Predicted IR Spectral Data for Methyl 17-Hydroxyheptadecanoate



Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3600-3200	Strong, Broad	O-H stretch (from the hydroxyl group)
~ 2920, 2850	Strong	C-H stretch (aliphatic)
~ 1740	Strong	C=O stretch (ester carbonyl)
~ 1465	Medium	C-H bend (methylene)
~ 1170	Strong	C-O stretch (ester)
~ 1050	Medium	C-O stretch (primary alcohol)

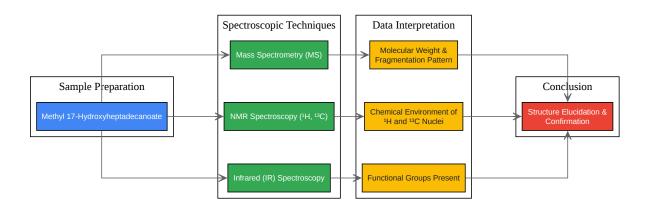
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As Methyl 17-Hydroxyheptadecanoate is a solid at room temperature, several methods can be employed:
 - KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
 - Solution: The sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum of the solution recorded in a liquid cell. A background spectrum of the pure solvent would be subtracted.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum is first collected. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Spectroscopic Analysis Workflow



The logical flow for the spectroscopic analysis of a compound like **Methyl 17- Hydroxyheptadecanoate** is outlined below. This process involves a series of steps to determine the molecular structure and confirm the identity of the compound.



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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

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